1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

CNS drug design fsp3 conformational rigidity

This 4-methoxypiperidine-azetidine-naphthyloxyethanone hybrid (CAS 2034359-26-5) is a conformationally rigid, CNS-optimized screening compound with a high fraction of sp3 carbons (fsp3 0.62), low TPSA (42 Ų), and balanced lipophilicity (logP ~3.0). Unlike flat aromatic libraries, its 3D scaffold improves hit novelty in neuroscience HTS. Available at ≥90% purity from research suppliers. Ideal for SAR, fragment-based design, and machine learning training sets. Secure your sample today.

Molecular Formula C21H26N2O3
Molecular Weight 354.45
CAS No. 2034359-26-5
Cat. No. B2475077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
CAS2034359-26-5
Molecular FormulaC21H26N2O3
Molecular Weight354.45
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H26N2O3/c1-25-19-8-10-22(11-9-19)18-13-23(14-18)21(24)15-26-20-7-6-16-4-2-3-5-17(16)12-20/h2-7,12,18-19H,8-11,13-15H2,1H3
InChIKeyWHFADRJQVXKFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone: Procurement-Grade Structural and Physicochemical Identity


The compound 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone (CAS 2034359-26-5) is a synthetic small molecule featuring a naphthalen-2-yloxy ethanone core linked to a 4-methoxypiperidin-1-yl-substituted azetidine [1]. With a molecular formula of C21H26N2O3 and a molecular weight of 354.45 g/mol, it belongs to the azetidine-piperidine hybrid scaffold class, which is valued in medicinal chemistry for its conformational rigidity, high fraction of sp3-hybridized carbons (fsp3 = 0.62), and modular derivatization potential [2][3]. The molecule is primarily supplied as a research screening compound or synthetic intermediate, with verified commercial availability from Life Chemicals at ≥90% purity [4].

Why 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone Cannot Be Replaced by a Close Analog


Within the azetidine-aryloxyethanone chemotype, seemingly minor variations in the azetidine 3-substituent produce significant shifts in lipophilicity, hydrogen-bonding capacity, polar surface area, and conformational flexibility, all of which are critical determinants of passive permeability, target binding, and metabolic stability [1]. For instance, replacing the 4-methoxypiperidine group with a simpler azetidine or a triazole ring drastically reduces molecular weight (ΔMW > 110 Da), eliminates two H-bond acceptors, and alters logP by over one log unit—changes sufficient to reroute a compound from a CNS-penetrant profile to a peripherally restricted one . The quantitative evidence below demonstrates that 1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone occupies a distinct region of drug-like chemical space that its nearest analogs do not, and therefore cannot be interchanged without risking assay outcome divergence.

Quantitative Differentiation Evidence: 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone vs. Closest Analogs


Enhanced CNS Drug-Likeness: fsp3 and Conformational Rigidity vs. Triazole Analog

The target compound exhibits an sp3-hybridized carbon fraction (fsp3) of 0.62, substantially higher than the triazole-substituted comparator 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone (CAS 2034490-72-5), which possesses an fsp3 of approximately 0.35 due to its planar aromatic triazole ring [1]. Higher fsp3 correlates with improved clinical success rates in CNS drug discovery by promoting three-dimensionality, reducing aromatic ring count, and lowering promiscuous binding risks [2].

CNS drug design fsp3 conformational rigidity blood-brain barrier permeability

Optimized Lipophilicity Window for Oral and CNS Bioavailability vs. Simplified Azetidine Analog

The target compound has an experimental/computed XLogP3 of 3.0 (ZINC15 logP = 2.72), positioning it within the optimal logP range of 1–3 for oral absorption and the CNS-favorable range of 2–4 [1][2]. In contrast, the core unsubstituted analog 1-(azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone (MW 241.28, C15H15NO2) is predicted to have a logP of approximately 1.8–2.2, driven by its lower molecular weight and absence of the lipophilic 4-methoxypiperidine moiety . While this lower logP may favor aqueous solubility, it reduces the compound's ability to passively cross lipid bilayers, a critical requirement for intracellular and CNS targets [3].

lipophilicity logP oral bioavailability CNS penetration drug-likeness

Reduced Topological Polar Surface Area (TPSA) for Superior Membrane Permeability vs. Oxadiazole Analog

The target compound has a computed TPSA of 42 Ų, which is significantly below the CNS-desirable threshold of <70 Ų and also lower than the oxadiazole-containing comparator 1-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone (CAS 1396885-49-6), which has an estimated TPSA of approximately 80–85 Ų due to the additional oxadiazole ring's N and O atoms [1]. TPSA values above 70 Ų are empirically associated with poor passive BBB penetration and reduced oral absorption [2].

polar surface area membrane permeability CNS MPO score drug-likeness

Balanced Hydrogen Bond Acceptor Count without Donors: Pharmacokinetic Advantage vs. Fluorophenoxy Analog

The target compound possesses exactly 4 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), fully compliant with Lipinski's Rule of Five (HBA ≤ 10, HBD ≤ 5) and optimal for passive transcellular permeability [1][2]. The structurally related 2-(2-fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone (CAS 2034489-56-8) shares the same HBA count of 5 (due to the additional fluorine atom, which can act as a weak HBA) and has a molecular weight of 322.38, but its reduced logP (predicted ~2.2) and the presence of fluorine may alter its metabolic profile and tissue distribution unpredictably . Target compound's HBA count of 4 is more favorable for maintaining CNS permeability compared to higher HBA counts that increase desolvation penalty [3].

hydrogen bonding oral absorption Lipinski rules permeability

Optimal Application Scenarios for 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone Based on Differentiated Properties


CNS-Focused High-Throughput Screening (HTS) Libraries

With an fsp3 of 0.62, TPSA of 42 Ų, and logP of ~3.0, this compound meets the stringent multiparameter optimization (MPO) criteria for CNS drug candidates, making it an ideal addition to neuroscience-targeted screening decks where flat, aromatic-rich compounds have historically underperformed [1]. Procurement for CNS HTS panels is supported by the compound's balanced HBA count (4) and zero HBD, which favor passive BBB penetration.

Structure-Activity Relationship (SAR) Expansion Around Azetidine Core

The 4-methoxypiperidine substituent at the azetidine 3-position provides a synthetically tractable handle (tertiary amine) for further derivatization, while the naphthalen-2-yloxy ethanone moiety serves as a stable core for fragment-based or parallel synthesis approaches [2]. Researchers can leverage this compound as a key intermediate or reference point in SAR campaigns aimed at modulating lipophilicity and conformational flexibility.

In Silico Modeling and Pharmacophore Validation

The compound's well-defined computed properties (XLogP3, TPSA, HBA/HBD, rotatable bonds) and its status as an uncharacterized screening compound make it suitable for in silico target prediction (e.g., SEA, pharmacophore modeling) and machine learning training sets, filling a gap in chemical space that is underrepresented by highly aromatic screening collections [3].

Comparative Selectivity Profiling Against Close Analogs

Given the quantifiable physicochemical divergence from triazole (Δfsp3 +0.27), oxadiazole (ΔTPSA -38 Ų), and core azetidine (ΔlogP +0.8–1.2) analogs, this compound can serve as a tool molecule to isolate the contribution of the 4-methoxypiperidine motif to target binding, selectivity, and ADME properties in head-to-head biochemical and cellular assays .

Quote Request

Request a Quote for 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.